molecular formula C16H16N2S B5083618 1-(4-Phenylphenyl)-3-prop-2-enylthiourea

1-(4-Phenylphenyl)-3-prop-2-enylthiourea

Cat. No.: B5083618
M. Wt: 268.4 g/mol
InChI Key: YLAIAWFYCMJSMZ-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)-3-prop-2-enylthiourea is a thiourea derivative characterized by a biphenyl (4-phenylphenyl) group attached to the nitrogen at position 1 and a propenyl (allyl) group at position 3 of the thiourea core. Its molecular formula is C₁₆H₁₄N₂S, with a molecular weight of 266.36 g/mol. The biphenyl moiety enhances lipophilicity, which may influence solubility, membrane permeability, and intermolecular interactions such as π-π stacking. Thiourea derivatives are known for their hydrogen-bonding capabilities due to the thioamide (–NH–C(S)–NH–) group, enabling applications in catalysis, supramolecular chemistry, and medicinal chemistry .

Properties

IUPAC Name

1-(4-phenylphenyl)-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h2-11H,1,12H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAIAWFYCMJSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylphenyl)-3-prop-2-enylthiourea typically involves the reaction of 4-phenylphenyl isothiocyanate with an appropriate amine, such as allylamine. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(4-Phenylphenyl)-3-prop-2-enylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)-3-prop-2-enylthiourea involves its interaction with molecular targets in biological systems. The thiourea group can form hydrogen bonds and coordinate with metal ions, which may inhibit or activate specific enzymes or receptors. The biphenyl and prop-2-enyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (Position 1 / Position 3) Molecular Formula Key Features
1-(4-Phenylphenyl)-3-prop-2-enylthiourea Biphenyl (1) / Propenyl (3) C₁₆H₁₄N₂S High lipophilicity; potential for π-π interactions and extended conjugation.
1-Allyl-3-(4-hydroxyphenyl)thiourea 4-Hydroxyphenyl (1) / Propenyl (3) C₁₀H₁₂N₂OS Hydroxyl group enhances hydrogen bonding and aqueous solubility.
1-(2-Methoxyphenyl)-3-prop-2-enylthiourea 2-Methoxyphenyl (1) / Propenyl (3) C₁₁H₁₂N₂OS Methoxy group introduces steric hindrance and electron-donating effects.
1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl (1) / 4-Hydroxyphenyl (3) C₁₅H₁₄N₂O₂S Benzoyl group increases electron-withdrawing effects; syn–anti conformation.
1-(4-Nitrophenyl)-3-phenylthiourea 4-Nitrophenyl (1) / Phenyl (3) C₁₃H₁₁N₃O₂S Nitro group strongly electron-withdrawing; may increase acidity of NH groups.

Physicochemical Properties

  • Lipophilicity : The biphenyl group in the target compound confers higher logP values compared to analogues with single phenyl rings (e.g., 1-Allyl-3-(4-hydroxyphenyl)thiourea, logP ~2.5) .
  • Hydrogen Bonding : Compounds with hydroxyl or methoxy substituents (e.g., 1-Allyl-3-(4-hydroxyphenyl)thiourea) exhibit stronger hydrogen-bonding capacity, as evidenced by crystal structure analyses . In contrast, the biphenyl group prioritizes van der Waals and π-π interactions.
  • Solubility: Polar substituents (e.g., –OH, –NO₂) improve aqueous solubility but reduce compatibility with nonpolar solvents. The biphenyl group renders the target compound poorly water-soluble, similar to bifonazole (logP 4.77) .

Research Findings and Data Tables

Table 1: Comparative Binding Affinities

Compound Association Constant (Kf) Solvent Reference
AdTPP (Biphenyl phosphine) ~2 × 10² scCO₂
1-Allyl-3-(4-hydroxyphenyl)thiourea Not reported Water
Bifonazole N/A N/A

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